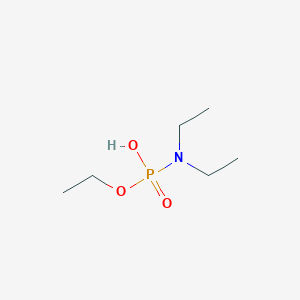
Ethyl Hydrogen Diethylamidophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl hydrogen diethylamidophosphate is an organophosphorus compound belonging to the class of phosphoric monoester monoamides. It has the chemical formula C6H16NO3P and a molecular weight of 181.17 g/mol . This compound is characterized by the presence of a monoamide derivative of a phosphoric acid monoester functional group, making it a unique member of the organic phosphoric acids and derivatives family .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl hydrogen diethylamidophosphate typically involves the reaction of diethylamine with ethyl phosphorodichloridate under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of catalysts and specific reaction temperatures can enhance the yield and purity of the final product. The industrial process also includes rigorous quality control measures to ensure the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl hydrogen diethylamidophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoramides.
Scientific Research Applications
Ethyl hydrogen diethylamidophosphate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in enzyme inhibition.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl hydrogen diethylamidophosphate involves its interaction with specific molecular targets, such as cholinesterase enzymes. By inhibiting these enzymes, the compound can affect neurotransmission processes. The pathways involved include the phosphorylation of the active site of the enzyme, leading to its inactivation .
Comparison with Similar Compounds
- Ethyl diethylphosphoramidate
- Diethyl phosphoramidate
- Ethyl phosphorodiamidate
Comparison: Ethyl hydrogen diethylamidophosphate is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits higher stability and specific inhibitory effects on enzymes, making it valuable in both research and industrial applications .
Properties
Molecular Formula |
C6H16NO3P |
|---|---|
Molecular Weight |
181.17 g/mol |
IUPAC Name |
ethoxy-N,N-diethylphosphonamidic acid |
InChI |
InChI=1S/C6H16NO3P/c1-4-7(5-2)11(8,9)10-6-3/h4-6H2,1-3H3,(H,8,9) |
InChI Key |
DUNFIZRDIMDMIH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[2-(1-Formyl-propyl)-3-methanesulfonylamino-pyrrolidine-1-carbonyl]-2-methyl-propyl}-carbamic acid tert-butyl ester](/img/structure/B10756177.png)
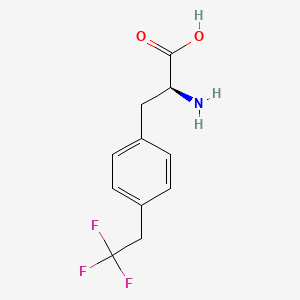
![4-({(2R,5S)-2,5-Dimethyl-4-[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]piperazin-1-YL}carbonyl)benzonitrile](/img/structure/B10756181.png)
![2,2,2-Trifluoro-1-{5-[(3-Phenyl-5,6-Dihydroimidazo[1,2-A]pyrazin-7(8h)-Yl)carbonyl]thiophen-2-Yl}ethane-1,1-Diol](/img/structure/B10756185.png)
![4-hydroxy-7-methoxy-3-[(1S)-1-phenylpropyl]chromen-2-one](/img/structure/B10756187.png)
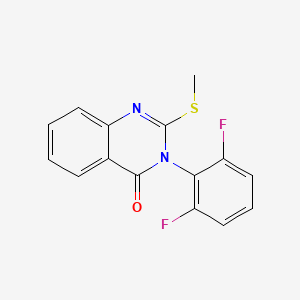
![2-[Carboxy-(2-thiophen-2-YL-acetylamino)-methyl]-5-methylene-5,6-dihydro-2H-[1,3]thiazine-4-carboxylic acid](/img/structure/B10756209.png)
![2-[(1S)-1-Benzyl-2-sulfanylethyl]-1H-imidazo[4,5-C]pyridin-5-ium](/img/structure/B10756213.png)
![4-bromo-2-{[(2R)-2-(2-chlorobenzyl)pyrrolidin-1-yl]carbonyl}aniline](/img/structure/B10756217.png)
![4-[(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B10756220.png)
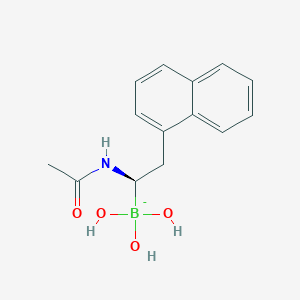
![(5r)-2-Sulfanyl-5-[4-(Trifluoromethyl)benzyl]-1,3-Thiazol-4-One](/img/structure/B10756229.png)
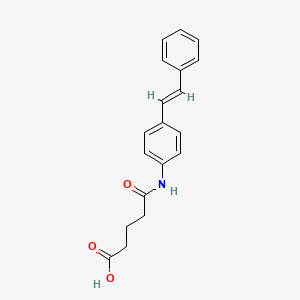
![2-({2-[(3r)-3-Aminopiperidin-1-Yl]-4-Oxoquinazolin-3(4h)-Yl}methyl)benzonitrile](/img/structure/B10756233.png)
